(2Z)-2-(benzylimino)-7-(diethylamino)-2H-chromene-3-carboxamide
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Description
“(2Z)-2-(benzylimino)-7-(diethylamino)-2H-chromene-3-carboxamide” is a complex organic compound. It contains a benzylimino group, which is a type of imine derived from a benzyl group . It also contains a diethylamino group, which is a secondary amine with two ethyl substituents . The compound also includes a chromene structure, which is a heterocyclic compound consisting of a benzene and a pyran ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzylimino group would likely contribute to the planarity of the molecule, while the diethylamino group could introduce some steric hindrance .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, diethylamino groups can participate in various reactions, such as protonation or deprotonation, depending on the pH of the solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the diethylamino group could make the compound basic, and the chromene structure could contribute to its aromaticity .
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-benzylimino-7-(diethylamino)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-3-24(4-2)17-11-10-16-12-18(20(22)25)21(26-19(16)13-17)23-14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3,(H2,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOZOGIFDWAZPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NCC3=CC=CC=C3)O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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